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molecular formula C15H15BO3 B8614406 (6-Isopropyldibenzo[b,d]furan-4-yl)boronic acid

(6-Isopropyldibenzo[b,d]furan-4-yl)boronic acid

Cat. No. B8614406
M. Wt: 254.09 g/mol
InChI Key: BDAOWASUQQPPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193745B2

Procedure details

n-Butyl lithium (81 mL, 130 mmol) was added slowly to 4-isopropyldibenzo[b,d]furan (10.9 g, 51.8 mmol) in 100 mL dry THF at −78° C. This mixture was allowed to stir at room temperature for 5 hours and then cooled back to −78° C. Trimethyl borate (20.23 mL, 181 mmol) was added slowly to the reaction and the reaction allowed to warm up to room temperature overnight. The reaction was poured into 100 mL NH4OH solution with ice. The mixture was extracted with 3×100 mL ethyl acetate, dried over sodium sulfate, evaporated and crystallized from DCM/hexane to yield 10.1 g (77%) of the desired product, which was confirmed by NMR.
Quantity
81 mL
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH:6]([C:9]1[C:14]2[O:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[C:13]=2[CH:12]=[CH:11][CH:10]=1)([CH3:8])[CH3:7].[B:22](OC)([O:25]C)[O:23]C.[NH4+].[OH-]>C1COCC1>[CH:6]([C:9]1[C:14]2[O:15][C:16]3[C:21]([B:22]([OH:25])[OH:23])=[CH:20][CH:19]=[CH:18][C:17]=3[C:13]=2[CH:12]=[CH:11][CH:10]=1)([CH3:8])[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
81 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
10.9 g
Type
reactant
Smiles
C(C)(C)C1=CC=CC2=C1OC1=C2C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20.23 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled back to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 3×100 mL ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
crystallized from DCM/hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)C1=CC=CC=2C3=C(OC21)C(=CC=C3)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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